molecular formula C3H11ClN4O B2567958 1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride CAS No. 2408969-58-2

1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride

Cat. No. B2567958
CAS RN: 2408969-58-2
M. Wt: 154.6
InChI Key: HJZZTBJRZNKJOF-UHFFFAOYSA-N
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Description

“1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” is a chemical compound that has been gaining attention due to its unique biological properties and potential applications in various fields. It is related to guanidine compounds, which are known for their versatility in chemistry and their presence in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of guanidines can be complex and involves several steps. One approach towards N, N ′-disubstituted guanidines involves the use of N-chlorophthalimide, isocyanides, and amines. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Scientific Research Applications

Biological Activities and Therapeutic Uses

Guanidine derivatives are critical in the development of novel drugs targeting a range of diseases. These compounds exhibit diverse biological activities and have been explored as therapeutic agents for central nervous system (CNS) disorders, anti-inflammatory medications, antidiabetic agents, and chemotherapeutic agents. Their versatility also extends to applications as antithrombotic and inhibitors of NO synthase, showcasing the broad therapeutic potential of guanidine-containing molecules (Sa̧czewski & Balewski, 2009).

Screening and Synthetic Applications

Recent research highlights novel approaches for the therapeutic application of synthesized guanidine derivatives, including small peptides and peptidomimetics. These efforts have underscored the importance of guanidine functionality in natural and pharmaceutical products, with potential applications extending to neurodegenerative therapies, anti-inflammatory, anti-protozoal, and anti-HIV treatments among others. The ongoing screening and testing aim to discover promising lead structures for future drug development (Rauf, Imtiaz-ud-Din., & Badshah, 2014).

Antifungal Agents

Guanidine-containing compounds have demonstrated significant antifungal activity against human-relevant fungal pathogens. These compounds range from small molecules to polymers and natural products, highlighting the versatility and efficacy of guanidine derivatives in antifungal applications. The research between 2004 and 2022 has shown that a variety of guanidine-containing derivatives possess broad-spectrum antibacterial and antifungal activities, indicating their potential as novel antifungal agents (Baugh, 2022).

Antimicrobial and Disinfectant Applications

The guanidine chemical group is broadly used in antiseptics, wound dressings, and surface disinfectants. The antimicrobial active agent polyhexamethylene-guanidine hydrochloride (PHMGH) is part of this group, suggesting its effectiveness against bacteria, yeasts, and potentially bacterial spores and moulds. The ongoing research aims to further understand and enhance the antimicrobial properties of guanidine derivatives for broader applications in healthcare and sanitation (Brill & Gabriel, 2015).

Mechanism of Action

While the specific mechanism of action for “1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” is not provided, guanidine compounds are known to act by enhancing the release of acetylcholine following a nerve impulse. They also appear to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine hydrochloride is considered hazardous. It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness. It is harmful if swallowed or if inhaled .

Future Directions

Guanidine compounds have been gaining attention due to their unique biological properties and potential applications in various fields. For instance, Guanidine-Hydrochloride has been used for fast and efficient protein digestion and single-step affinity-purification mass spectrometry (AP-MS) experiments . This suggests that “1-Amino-2-(2-hydroxyethyl)guanidine;hydrochloride” and related compounds may have promising future applications in the field of proteomics and other areas of research.

properties

IUPAC Name

1-amino-2-(2-hydroxyethyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4O.ClH/c4-3(7-5)6-1-2-8;/h8H,1-2,5H2,(H3,4,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZTBJRZNKJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C(N)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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